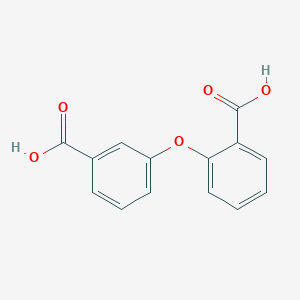

2-(3-Carboxyphenoxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74302-25-3 |

|---|---|

Molecular Formula |

C14H10O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-(3-carboxyphenoxy)benzoic acid |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18) |

InChI Key |

JFKBSTBGBNNSMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 3 Carboxyphenoxy Benzoic Acid

Established Synthetic Routes for 2-(3-Carboxyphenoxy)benzoic Acid

The synthesis of this compound, a diaryl ether, is primarily achieved through established methods in organic chemistry, with condensation reactions being a key strategy.

Condensation Reactions in this compound Synthesis

The Ullmann condensation is a cornerstone for the synthesis of diaryl ethers and is applicable to the formation of this compound. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). wikipedia.orgmdpi.com In a typical synthesis of the target molecule, this would involve the reaction of a 2-halobenzoic acid with 3-hydroxybenzoic acid. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgresearchgate.net

The mechanism involves the formation of a copper(I) alkoxide from the phenol, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the trend of I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

Multi-step Organic Synthesis Pathways to this compound

Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound, allowing for the strategic introduction of functional groups. truman.eduscribd.comsavemyexams.com A common strategy involves the protection of carboxylic acid groups as esters to prevent unwanted side reactions during the ether linkage formation.

For instance, a plausible multi-step pathway could begin with the esterification of 3-hydroxybenzoic acid and 2-chlorobenzoic acid to their corresponding methyl or ethyl esters. The resulting esters would then undergo an Ullmann condensation to form the diaryl ether linkage. Finally, hydrolysis of the ester groups, typically under basic conditions followed by acidification, would yield the desired this compound. prepchem.com

An illustrative example of a related multi-step synthesis is the preparation of 2,3-dihydrobenzo[b] wikipedia.orgprepchem.comdioxine-5-carboxamide, which begins with the esterification of 2,3-dihydroxybenzoic acid. nih.gov This highlights the common use of ester protection in multi-step syntheses involving carboxylic acids. nih.gov

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogues and derivatives with tailored properties.

Structural Modifications for Tunable Properties

Structural modifications of the this compound framework are crucial for fine-tuning its chemical and physical properties. A key strategy involves the introduction of various substituents onto the benzene (B151609) rings. For example, the introduction of chloro, bromo, methoxy, or phenyl groups at different positions can significantly alter the molecule's electronic and steric characteristics. nih.gov

Another approach is the bioisosteric replacement of the carboxylic acid groups with other functional groups that can act as hydrogen bond donors or acceptors. nih.gov These modifications can influence properties such as solubility, lipophilicity, and intermolecular interactions. The synthesis of these analogues often follows similar synthetic routes as the parent compound, with the modifications being introduced either on the starting materials or through post-synthesis derivatization.

Introduction of Heterocyclic Moieties in Derivatives

The incorporation of heterocyclic rings into the structure of this compound derivatives can lead to compounds with novel properties. Heterocyclic compounds are integral to medicinal chemistry and materials science. uobaghdad.edu.iqajchem-a.com

The synthesis of such derivatives can be achieved by reacting the carboxylic acid functionalities of this compound with appropriate reagents to form heterocyclic systems. For example, the carboxylic acid groups can be converted to acid chlorides, which can then react with hydrazines to form hydrazides. nih.gov These hydrazides are versatile intermediates that can be cyclized to form various heterocycles like 1,3,4-oxadiazoles or triazoles. ajchem-a.comnih.govuobaghdad.edu.iq Alternatively, reactions with compounds like thiosemicarbazide (B42300) can lead to the formation of thiazolidinone or thiadiazole derivatives. uobaghdad.edu.iqajchem-a.com

Reaction Conditions and Optimization in this compound Synthesis

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its derivatives.

For Ullmann-type condensation reactions, key parameters to optimize include the choice of catalyst, solvent, base, and temperature. While traditional methods used stoichiometric copper, modern protocols often employ catalytic amounts of copper(I) or copper(II) salts with ligands such as 1,10-phenanthroline. researchgate.net The choice of solvent can significantly impact the reaction, with polar aprotic solvents like DMF, DMSO, or NMP being common. wikipedia.orgmdpi.com The base is crucial for deprotonating the phenolic hydroxyl group, with common choices including potassium carbonate, cesium carbonate, or potassium hydroxide (B78521). mdpi.comnih.govresearchgate.net Temperature optimization is also vital; while classic Ullmann reactions require high temperatures, ligand-assisted protocols can often be performed at lower temperatures. researchgate.net

In multi-step syntheses, the optimization of each individual step is necessary. For esterification and hydrolysis reactions, the choice of acid or base catalyst and reaction time are important variables. prepchem.comnih.gov For derivatization reactions, such as the formation of heterocycles, the reaction conditions will depend on the specific ring system being synthesized and may involve optimizing parameters like temperature, reaction time, and the use of specific cyclizing agents. nih.govresearchgate.net

Below is a table summarizing various synthetic reactions and their conditions relevant to the synthesis of this compound and its derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions | Reference |

| Ullmann Condensation | Aryl Halide, Phenol | Copper or Copper Salts | NMP, Nitrobenzene, DMF | High Temperature (>210°C) | wikipedia.org |

| Modified Ullmann | Aryl Halide, Phenol | CuI / Ligand (e.g., phenanthroline) | DMF | Lower Temperature (~110°C) | researchgate.net |

| Esterification | Carboxylic Acid, Alcohol | Sulfuric Acid | Alcohol (e.g., Methanol) | Reflux | nih.gov |

| Hydrolysis | Ester | Potassium Hydroxide | Ethanol/Water | Stirring, Room Temp | prepchem.com |

| Heterocycle Synthesis (Azetidinone) | Imine, Chloroacetyl chloride | Triethylamine | Benzene | Reflux | nih.gov |

| Heterocycle Synthesis (1,2,4-Triazole) | Hydrazide, CS2/NaOH | - | - | - | uobaghdad.edu.iq |

| Oxidation | Benzyl Alcohol | TBHP/Oxone, FeCl3 | Water | 90-95°C | researchgate.net |

Green Chemistry Approaches in the Synthesis of Benzoic Acid Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of benzoic acid derivatives to mitigate environmental impact and enhance efficiency. These approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. The development of greener synthetic routes is crucial for the sustainable production of valuable chemical compounds.

A significant focus within the green synthesis of benzoic acid derivatives lies in the formation of diaryl ether linkages, a key structural motif in compounds such as this compound. Traditional methods for creating this bond, like the Ullmann condensation, often require harsh reaction conditions, including high temperatures and the use of high-boiling polar solvents. wikipedia.org Modern green chemistry strategies aim to overcome these limitations through various innovative techniques.

One promising green approach is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields by providing rapid and uniform heating. nih.govmdpi.com This method is also more energy-efficient compared to conventional heating. nih.gov For instance, microwave-assisted Ullmann-type coupling reactions have been successfully employed for the synthesis of various diaryl ethers, demonstrating the potential for a more sustainable pathway to compounds like this compound. mdpi.comnih.gov

Ultrasound-assisted synthesis represents another effective green methodology. The application of ultrasound can enhance reaction rates and yields, particularly in heterogeneous reaction systems. nih.govrsc.orguniv.kiev.ua The phenomenon of acoustic cavitation, generated by ultrasound, creates localized high-pressure and high-temperature zones, which can promote the chemical reaction without elevating the bulk temperature of the reaction mixture. taylorfrancis.comnih.gov This technique has been successfully applied to Ullmann reactions for the synthesis of diaryl ethers, offering a milder and more energy-efficient alternative to traditional methods. nih.gov

The replacement of volatile organic compounds (VOCs) with more environmentally benign solvents is a cornerstone of green chemistry. Ionic liquids , which are salts with low melting points, have emerged as promising green solvents due to their negligible vapor pressure, thermal stability, and recyclability. nih.govresearchgate.netmdpi.com They have been successfully utilized as reaction media for Ullmann condensations, facilitating the synthesis of diaryl ethers under greener conditions. tandfonline.com

Furthermore, research has focused on developing catalyst-free and ligand-free reaction conditions to simplify purification processes and reduce waste. Some modern approaches to diaryl ether synthesis have shown success without the need for a transition metal catalyst, relying instead on the inherent reactivity of the starting materials under specific conditions, such as microwave irradiation in a suitable solvent.

Phase-transfer catalysis (PTC) is another green technique that can be applied to the synthesis of benzoic acid derivatives. PTC facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by using a phase-transfer catalyst to shuttle one reactant across the phase boundary. biomedres.usyoutube.comyoutube.comyoutube.com This can eliminate the need for expensive and often toxic organic solvents that are soluble in both phases.

The table below summarizes and compares various green chemistry approaches applicable to the synthesis of the diaryl ether core of this compound, highlighting the advantages over traditional methods.

| Green Chemistry Approach | Key Principles and Advantages | Potential Application in Diaryl Ether Synthesis | Comparison to Traditional Methods |

|---|---|---|---|

| Microwave-Assisted Synthesis | - Reduced reaction times (minutes vs. hours)

| Acceleration of Ullmann condensation reaction for the formation of the ether linkage. | Faster, more energy-efficient, and often higher yielding than conventional heating methods. |

| Ultrasound-Assisted Synthesis | - Increased reaction rates

| Promotes the Ullmann reaction at lower temperatures, reducing energy consumption and potential side reactions. | Operates at lower temperatures and can provide better yields compared to classical thermal methods. |

| Use of Ionic Liquids | - Low volatility and flammability (safer solvents)

| Serve as a green reaction medium for the Ullmann condensation, replacing hazardous solvents like DMF or nitrobenzene. | Offers a safer and more sustainable alternative to toxic and volatile organic solvents. |

| Catalyst-Free and Ligand-Free Conditions | - Simplified reaction setup and workup

| Direct coupling of a phenol and an aryl halide under specific conditions (e.g., microwave irradiation) without a metal catalyst. | Eliminates the need for often expensive and toxic heavy metal catalysts and complex ligands. |

| Phase-Transfer Catalysis | - Facilitates reactions between immiscible reactants

| Enables the reaction between an aqueous solution of a phenoxide salt and an aryl halide dissolved in an organic solvent. | Avoids the use of homogeneous, often toxic, solvent systems required to dissolve all reactants. |

Advanced Spectroscopic and Structural Elucidation of 2 3 Carboxyphenoxy Benzoic Acid and Its Complexes

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of 2-(3-Carboxyphenoxy)benzoic acid. These methods probe the vibrational modes of the molecule, which are sensitive to the functional groups present, their bonding environment, and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the hydrogen bonding interactions in this compound. The analysis of its FTIR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule.

The presence of two carboxylic acid groups in the molecule gives rise to distinct and informative spectral features. A very broad absorption band is typically observed in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the carboxylic acid groups involved in strong hydrogen bonding. This broadening is a hallmark of the dimeric structures formed by carboxylic acids in the solid state.

The carbonyl (C=O) stretching vibration of the carboxylic acid groups is another key diagnostic peak. For aromatic carboxylic acids, this peak generally appears in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com In the case of this compound, the exact position of this band can be influenced by the electronic effects of the phenoxy linkage and the intramolecular and intermolecular hydrogen bonding patterns. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to non-conjugated carboxylic acids. spectroscopyonline.com

The C-O stretching vibrations of the carboxylic acid groups are also significant, typically appearing in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Additionally, the out-of-plane O-H wagging band, which is characteristic of the carboxylic acid dimer, is expected around 900 cm⁻¹.

The ether linkage (C-O-C) in the molecule will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching band is generally found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, typically between 1075 and 1020 cm⁻¹.

The aromatic rings contribute to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings will also influence the appearance of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.

A detailed analysis of the FTIR spectrum allows for a comprehensive understanding of the molecular structure of this compound, confirming the presence of its key functional groups and providing insights into the nature of its hydrogen bonding.

Table 1: Characteristic FTIR Spectral Data for this compound and Related Structures

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | References |

| O-H Stretch (Carboxylic Acid Dimer) | 3500 - 2500 (broad) | researchgate.net |

| C-H Stretch (Aromatic) | > 3000 | spectroscopyonline.com |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | spectroscopyonline.com |

| C=C Stretch (Aromatic) | 1600 - 1450 | ias.ac.in |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | spectroscopyonline.com |

| C-O-C Asymmetric Stretch (Ether) | 1275 - 1200 | |

| C-O-C Symmetric Stretch (Ether) | 1075 - 1020 | |

| O-H Wag (Carboxylic Acid Dimer) | ~ 934 | spectroscopyonline.com |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by strong bands for the aromatic ring vibrations and the C=C and C=O stretching modes.

The C=O stretching vibration in the Raman spectrum is also a prominent feature. ias.ac.in The study of benzoic acid derivatives using Raman spectroscopy has shown that the position and intensity of this band are sensitive to the nature and position of the substituents on the benzene ring. ias.ac.in

The aromatic ring vibrations, including the ring breathing modes, are typically strong in the Raman spectrum and provide a fingerprint for the substituted benzene rings in the molecule. ias.ac.inias.ac.in The C-H stretching vibrations of the aromatic rings also give rise to characteristic Raman bands.

Raman spectroscopy can be a valuable tool for studying the low-frequency modes of the molecule, which are related to the vibrations of the entire molecular skeleton and intermolecular interactions. These modes are often difficult to observe in FTIR spectroscopy.

By combining the data from both FTIR and Raman spectroscopy, a more complete picture of the vibrational properties of this compound can be obtained, leading to a detailed structural elucidation.

Table 2: Key Raman Shifts for Benzoic Acid and its Derivatives

| Vibrational Mode | Observed Raman Shift Range (cm⁻¹) | References |

| Aromatic C-H Stretch | 3100 - 3000 | ias.ac.in |

| C=O Stretch | ~1650 | ias.ac.in |

| Aromatic Ring Breathing | ~1000 | researchgate.net |

| Aromatic C=C Stretch | 1600 - 1580 | ias.ac.in |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For this compound and its metal complexes, UV-Vis spectroscopy is used to study the electronic structure and the effects of metal coordination.

UV-Vis Spectral Studies of this compound

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups of the carboxylic acids.

Similar to benzoic acid, this compound is expected to exhibit two main absorption bands. rsc.orgresearchgate.net The more intense band, often referred to as the B-band (for benzenoid), is typically observed in the shorter wavelength region (around 230 nm for benzoic acid) and is attributed to a π → π* transition of the entire aromatic system. rsc.orgresearchgate.net A second, less intense band, known as the C-band (for carboxyl), appears at a longer wavelength (around 270-280 nm for benzoic acid) and is thought to arise from a combination of a π → π* transition localized on the benzene ring and an n → π* transition of the carbonyl group. rsc.org

The position and intensity of these bands are sensitive to the solvent polarity and pH. rsc.orgdergipark.org.tr In polar solvents, the fine structure of the absorption bands may be lost. Changes in pH will affect the ionization state of the carboxylic acid groups, leading to shifts in the absorption maxima. The deprotonated carboxylate form typically shows a blue shift (a shift to shorter wavelengths) compared to the protonated carboxylic acid form. rsc.org

The presence of the phenoxy ether linkage and the second carboxyphenyl group in this compound will likely lead to a more complex spectrum compared to benzoic acid, with potential shifts in the absorption maxima and changes in the molar absorptivity due to the extended conjugation and electronic interactions between the two aromatic rings.

Table 3: Typical UV-Vis Absorption Maxima for Benzoic Acid

| Band | Wavelength (λmax) | Transition Type | References |

| B-band | ~230 nm | π → π | rsc.orgresearchgate.net |

| C-band | ~270-280 nm | π → π / n → π* | rsc.org |

Electronic Spectra of Metal Complexes

The formation of metal complexes with this compound can be monitored using UV-Vis spectroscopy. Upon coordination of the ligand to a metal ion, changes in the electronic spectrum of the ligand are expected. These changes can include shifts in the absorption maxima (either to longer or shorter wavelengths, known as red or blue shifts, respectively) and changes in the intensity of the absorption bands.

New absorption bands may also appear in the visible region of the spectrum, which are attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The d-d transitions are typically weak and provide information about the geometry of the coordination sphere around the metal ion. Charge transfer bands are usually much more intense and can provide insights into the nature of the metal-ligand bonding.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound, thereby providing definitive structural confirmation.

In a typical mass spectrum obtained through electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak corresponds to the molecular weight of the compound. For this compound (C₁₄H₁₀O₅), the expected monoisotopic mass is approximately 258.05 g/mol .

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the ether linkage and the loss of the carboxylic acid groups. Common fragments would include those corresponding to the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), and carbon dioxide (CO₂).

For instance, the fragmentation of benzoic acid itself typically shows a prominent peak for the molecular ion (m/z 122) and a base peak at m/z 105, corresponding to the loss of a hydroxyl radical. nist.gov Another significant fragment is observed at m/z 77, which corresponds to the phenyl cation. nist.gov

For this compound, one would expect to see fragments corresponding to the individual carboxyphenoxy and benzoic acid moieties. For example, cleavage of the ether bond could lead to fragments with m/z values corresponding to [C₇H₅O₂]⁺ (carboxyphenyl cation) and [C₇H₅O₃]⁺ (carboxyphenoxy cation). Subsequent fragmentation of these ions would provide further structural details.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization methods such as Electrospray Ionization (ESI) are also highly valuable. ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for accurate molecular weight determination with minimal fragmentation. massbank.eu

Table 4: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Possible Fragment Ion |

| 258 | [C₁₄H₁₀O₅]⁺ (Molecular Ion) |

| 241 | [M - OH]⁺ |

| 213 | [M - COOH]⁺ |

| 121 | [C₇H₅O₂]⁺ (Carboxyphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Analysis of Thermal Gravimetric Data for Coordination Polymers of this compound Remains Underexplored

Despite a comprehensive search of scientific literature, detailed thermal gravimetric analysis (TGA) data for coordination polymers specifically synthesized with the ligand this compound is not publicly available. While research into the thermal stability of coordination polymers and metal-organic frameworks (MOFs) is a vibrant field, studies focusing on this particular ligand are conspicuously absent from the reviewed literature.

Thermal gravimetric analysis is a critical technique for characterizing the thermal stability of coordination polymers. It provides valuable information about the decomposition stages of the material, the temperature ranges at which these decompositions occur, and the nature of the residual products. This data is essential for understanding the material's robustness and potential applications in areas that require thermal stability.

Research on coordination polymers with structurally analogous ligands, such as other dicarboxylate or phenoxy-carboxylate linkers, is more prevalent. For instance, studies on coordination polymers derived from 4-(4-carboxyphenoxy)isophthalic acid and various transition metals have detailed their thermal decomposition pathways. These studies typically reveal multi-step decomposition processes, often involving the initial loss of coordinated solvent molecules followed by the decomposition of the organic linker at higher temperatures.

Similarly, investigations into the thermal behavior of lanthanide coordination polymers with different aromatic carboxylate ligands have provided insights into their stability, which is often influenced by the nature of the metal ion and the coordination mode of the ligand. However, this body of work does not provide the specific data required to construct a detailed analysis for coordination polymers of this compound.

The absence of specific TGA data for coordination polymers of this compound highlights a gap in the current body of scientific literature. Without experimental data from published research, it is not possible to provide a detailed report, including data tables on the thermal decomposition of these specific compounds. Further experimental research is needed to synthesize and characterize coordination polymers using this ligand and to investigate their thermal properties to fill this knowledge void.

Research on "this compound" in Coordination Chemistry Remains Limited

Extensive searches for the synthesis and structural characterization of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers involving this compound have not yielded specific research findings. Consequently, a detailed analysis of its ligand design principles, prevalent coordination modes, and the resulting structural diversity of its metal complexes cannot be provided at this time.

Research in the field of coordination polymers often involves closely related structural isomers and derivatives. For instance, studies have been published on the coordination behavior of compounds such as 5-(2-carboxyl-phenoxy)-1,3-benzenedicarboxylic acid rsc.orgresearchgate.net and 3-(2′,4′-dicarboxylphenoxy)phthalic acid mdpi.com, which also feature phenoxy-benzoic acid backbones. These studies demonstrate the versatility of such ligands in forming diverse network structures with various metal ions. However, due to the strict focus of this inquiry on this compound, the specific findings from these related compounds cannot be extrapolated to definitively describe the behavior of the target molecule.

The absence of dedicated research articles or crystallographic data for this compound in prominent chemical databases suggests that this compound may be an under-explored area within coordination chemistry. Future research may yet uncover the potential of this specific ligand in the design and synthesis of novel supramolecular assemblies and functional materials.

Coordination Chemistry and Supramolecular Assembly with 2 3 Carboxyphenoxy Benzoic Acid

Metal-Organic Frameworks (MOFs) Incorporating 2-(3-Carboxyphenoxy)benzoic Acid

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the resulting architecture, pore size, and functional properties of the MOF. Dicarboxylic acids are among the most widely used linkers for MOF synthesis due to their ability to bridge metal centers in various coordination modes.

This compound, with its two carboxylate groups positioned on separate phenyl rings connected by a flexible ether linkage, presents an interesting candidate as a V-shaped linker for the construction of novel MOFs. The flexibility of the ether bridge and the rotational freedom of the phenyl rings can lead to diverse and complex framework topologies. While specific MOFs based solely on this compound are not extensively documented in the provided search results, the principles of MOF construction using analogous aromatic dicarboxylic acid ligands are well-established.

For instance, ligands like 3-nitro-4-(pyridin-4-yl)benzoic acid have been used to create MOFs with varying topologies, such as interpenetrating diamondoid (dia) networks or non-interpenetrating primitive cubic (pcu) frameworks, depending on the metal ion and synthesis conditions. nih.gov Similarly, 4,4'-oxybis(benzoic acid), which shares the ether linkage motif, is a common component in multifunctional MOFs. rsc.org The coordination of metal ions, such as zinc(II) or cadmium(II), with the carboxylate groups of these linkers typically forms secondary building units (SBUs) that then assemble into extended one-, two-, or three-dimensional structures. nih.govbrieflands.com The resulting frameworks often exhibit high thermal stability and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. brieflands.commdpi.com

The table below illustrates examples of MOFs built from related aromatic carboxylate ligands, highlighting the structural diversity achievable.

Table 1: Examples of MOFs from Aromatic Carboxylate Ligands

| Metal Ion | Organic Ligand | Resulting Topology/Framework | Reference |

|---|---|---|---|

| Cadmium(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 3D fourfold interpenetrating dia network | nih.gov |

| Cadmium(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid & acetate | 3D non-interpenetrating pcu network | nih.gov |

| Nickel(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 2D network with sql topology | nih.gov |

| Cobalt(II) | 4,4'-oxybis(benzoic acid) & 5-amino-1H-tetrazole | 3D pillar-layer structure | rsc.org |

Supramolecular Chemistry and Crystal Engineering Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. In crystal engineering, these interactions are strategically used to design and synthesize solid-state structures with desired properties. This compound is a prime candidate for crystal engineering studies due to its capacity for forming robust and predictable hydrogen bonds through its two carboxylic acid functional groups.

A recurring and highly stable motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. researchgate.netnih.govnih.gov It is highly probable that this compound utilizes this same interaction. The presence of two such groups on the molecule allows for the formation of extended one-dimensional chains or two-dimensional sheets.

Table 2: Common Intermolecular Interactions in Phenoxybenzoic Acid Crystal Structures

| Interaction Type | Description | Typical Role in Crystal Packing | Reference |

|---|---|---|---|

| O-H···O | Strong hydrogen bond between carboxylic acid groups. | Formation of primary dimeric synthons. | researchgate.netnih.govnih.gov |

| C-H···π | A C-H bond interacts with the electron cloud of an aromatic ring. | Links dimers into higher-dimensional networks. | researchgate.netnih.gov |

Luminescent Properties of Metal Complexes and Coordination Polymers

The incorporation of this compound into metal complexes, particularly those involving lanthanide ions like Europium(III) and Terbium(III), is expected to yield materials with interesting luminescent properties. The organic ligand in such complexes often acts as an "antenna," absorbing excitation energy (typically UV light) and efficiently transferring it to the central metal ion. researchgate.netresearchgate.net This energy transfer process, known as the antenna effect, populates the excited states of the lanthanide ion, which then relaxes by emitting light at its own characteristic, sharp, and well-defined wavelengths.

While specific photophysical data for complexes of this compound were not found in the search results, the general properties of similar aromatic carboxylate-lanthanide systems provide a strong basis for prediction. The presence of two carboxylate groups allows this ligand to chelate strongly to metal ions, potentially leading to stable complexes with high luminescence quantum efficiencies and long decay lifetimes. researchgate.netmdpi.com

Table 3: Representative Luminescent Properties of Europium-Carboxylate Complexes

| Complex Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Luminescence Lifetime (τ) | Key Feature | Reference |

|---|---|---|---|---|---|

| Europium(III)-benzoic acid | ~290 | 616 (⁵D₀ → ⁷F₂) | 0.42 - 0.53 ms | Characteristic red emission of Eu³⁺. | mdpi.com |

| Europium(III)-phthalic acid | Not specified | 613 (⁵D₀ → ⁷F₂) | Not specified | Emission enhanced by co-doping with other metal ions. | researchgate.net |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-methoxyphenoxy)benzoic acid |

| 2,2'-bipyridine |

| 2,5-thiophenedicarboxylic acid |

| 3-methyl-2-(4-methylphenoxy)benzoic acid |

| 3-nitro-4-(pyridin-4-yl)benzoic acid |

| 4,4'-oxybis(benzoic acid) |

| 5-amino-1H-tetrazole |

| Cadmium(II) |

| Cobalt(II) |

| Europium(III) |

| Manganese(II) |

| Nickel(II) |

| Terbium(III) |

| Zinc(II) |

Theoretical and Computational Investigations of 2 3 Carboxyphenoxy Benzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzoic acid and its derivatives, providing detailed information about their geometric and electronic properties. vjst.vnresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,p), are employed to optimize the molecular geometry of benzoic acid derivatives. vjst.vn These calculations can determine key structural parameters and electronic properties.

The electronic features of molecules can be elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. nih.govnih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov

For benzoic acid derivatives, the electronic properties are influenced by the nature and position of substituents on the phenyl ring. mdpi.com Electron-withdrawing groups tend to increase the acidity, while electron-donating groups decrease it. mdpi.com The HOMO-LUMO energy gap and related molecular properties can be calculated to understand these effects. researchgate.net

Table 1: Calculated Electronic Properties of Benzoic Acid Derivatives

| Property | Description | Typical Calculated Values (for related compounds) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | Varies with substitution |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | Varies with substitution |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. | 2.784 - 4.755 eV nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Varies with conformation and substitution |

| Ionization Potential | The minimum energy required to remove an electron from a gaseous atom or molecule. | Can be estimated from HOMO energy |

| Electron Affinity | The energy change that occurs when an electron is added to a neutral atom or molecule. | Can be estimated from LUMO energy |

Note: The specific values for 2-(3-carboxyphenoxy)benzoic acid require dedicated computational studies.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the UV-Vis absorption spectra of molecules by calculating excitation energies and oscillator strengths. researchgate.netresearchgate.net For benzoic acid derivatives, TD-DFT calculations can help interpret experimental spectra and understand the nature of electronic transitions. researchgate.net Different exchange-correlation functionals, such as CAM-B3LYP and M06-2X, have shown good agreement with experimental data for this class of compounds. researchgate.net

Vibrational frequencies can also be calculated using DFT methods. These theoretical frequencies, after appropriate scaling, can be compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.net For instance, the characteristic C=O stretching frequency of the carboxylic acid group is a key feature in the vibrational spectra of benzoic acid derivatives. nih.gov

Molecular Modeling and Conformational Analysis

The two phenyl rings in this compound are not coplanar. The dihedral angle between the rings is a critical conformational parameter. In a related compound, 2-(3-methoxyphenoxy)benzoic acid, the dihedral angle between the benzene (B151609) rings was found to be 69.6(3)°. researchgate.net The non-planar conformation is often due to steric hindrance between substituents on the two rings. uky.edu

Conformational analysis helps to identify the most stable conformers of a molecule in the gas phase or in solution. This is crucial as the conformation can significantly influence the molecule's physical and biological properties. Molecular dynamics (MD) simulations, often using force fields like the General Amber Force Field (GAFF), can be used to explore the conformational space of benzoic acid derivatives in different solvent environments. ucl.ac.uk These simulations can reveal the propensity for intramolecular hydrogen bonding and the formation of self-associates like dimers. nih.govucl.ac.uk

In Silico Studies of Ligand-Receptor or Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, like an enzyme or a receptor.

For example, in silico studies on derivatives of 3-phenoxybenzoic acid have been conducted to evaluate their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. nih.gov Similarly, derivatives of 3-benzamidobenzoic acid have been studied as partial agonists for the Farnesoid X receptor (FXR), which is relevant for treating non-alcoholic fatty liver disease. bcrcp.ac.in

These studies typically involve:

Binding Affinity Prediction: Calculating the binding free energy (often expressed in kcal/mol) to estimate the strength of the interaction. mdpi.comunica.it

Interaction Analysis: Identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. mdpi.comunica.it

Table 2: Example of In Silico Interaction Analysis for a Ligand with a Receptor

| Interaction Type | Key Amino Acid Residues Involved (Example) |

| Hydrogen Bonding | Ser530, Tyr385 mdpi.com |

| Hydrophobic Interactions | Val349, Leu352, Met522, Val523 mdpi.com |

| Salt Bridge | Asp147 unica.it |

| π-Alkyl Interactions | Arg394, Leu387, Leu391 nih.gov |

Note: The specific interacting residues for this compound would depend on the target protein.

Computational Prediction of Metal-Ligand Binding Affinity

The carboxylic acid groups in this compound can act as ligands, binding to metal ions. Computational methods can be used to predict the binding affinity and geometry of the resulting metal complexes. DFT calculations can be employed to optimize the structure of the metal-ligand complex and to calculate the binding energy.

These calculations can provide insights into:

The coordination mode of the ligand to the metal center.

The effect of metal binding on the electronic structure of the ligand.

The relative stabilities of different metal complexes.

For instance, studies on mixed-ligand Cu(II) and Zn(II) complexes have utilized computational methods to understand their structure and electronic properties. nih.gov The formation of metal-ligand bonds is confirmed by the appearance of new vibrational bands in the calculated spectra. nih.gov

Mechanistic Biological Interactions of 2 3 Carboxyphenoxy Benzoic Acid and Its Analogues

Enzyme Interaction Studies: Inhibition and Activation Mechanisms

The interaction of 2-(3-carboxyphenoxy)benzoic acid analogues with enzymes is a key area of research, revealing mechanisms of both inhibition and activation that underpin their biological effects. These interactions are fundamental to understanding their potential pharmacological activities.

Modulation of Specific Enzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases)

Analogues of this compound have demonstrated significant modulatory effects on specific enzyme families, most notably carbonic anhydrases and matrix metalloproteinases.

Carbonic Anhydrases (CAs): Benzoic acid derivatives, particularly those containing sulfonamide groups, have been extensively studied as inhibitors of carbonic anhydrases. nih.govresearchgate.net CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in physiological processes like pH regulation and fluid secretion. nih.govescholarship.org Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma and certain types of cancer. nih.govnih.gov

For instance, derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have been synthesized and shown to be potent inhibitors of CA isozymes I, II, and IV. nih.gov Some of these compounds exhibit low nanomolar affinity for CA II and CA IV, which are involved in the secretion of aqueous humor in the eye. nih.gov The inhibitory mechanism involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site, coordinated by three histidine residues, which displaces the catalytic hydroxide (B78521) ion. escholarship.org The structure of the rest of the molecule influences the affinity and selectivity for different CA isoforms. nih.gov

| Compound Type | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Benzenesulfonamides with pyrazole- and pyridazinecarboxamides | hCA I, II, IX, XII | Varies, with some showing isoform selectivity. Ki values can be in the nanomolar range. | nih.gov |

| 4-Carboxy-benzenesulfonamide derivatives | CA I, II, IV | Low nanomolar affinity for CA II and IV. | nih.gov |

| 4-Chloro-3-sulfamoyl benzenecarboxamides | CA I, II, IV | Some derivatives show higher affinity for CA I than CA II. | nih.gov |

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their increased activity is associated with pathological conditions like osteoarthritis and cancer metastasis. nih.govnih.gov Carboxylic acid-based compounds, structurally related to this compound, have been developed as potent and selective inhibitors of MMPs. nih.gov

A notable example is a series of carboxylic acid inhibitors developed for MMP-13, an enzyme critical in the degradation of type II collagen in cartilage. nih.gov These inhibitors were designed to be highly selective, avoiding inhibition of other MMPs like MMP-1 or TACE (TNF-alpha converting enzyme) to minimize potential side effects. nih.gov One such compound demonstrated a subnanomolar inhibitory concentration (IC₅₀) against MMP-13, highlighting the potential for designing highly specific enzyme inhibitors based on a carboxylic acid scaffold. nih.gov

Impact on Biochemical Pathways

The interaction of these compounds with enzymes can have a cascading effect on broader biochemical pathways.

Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these benzoic acid analogues can induce histone hyperacetylation, leading to the re-expression of tumor suppressor genes. This mechanism is a key component of their anticancer activity. nih.gov For example, a dihydroxy benzoic acid derivative was shown to inhibit HDAC activity, which subsequently led to cancer cell growth inhibition. nih.gov

Benzoic Acid Biosynthesis Pathway: In plants, benzoic acid is a precursor for a wide range of primary and secondary metabolites. Its formation from phenylalanine involves a β-oxidative pathway. nih.gov This pathway includes the conversion of cinnamic acid to benzoyl-CoA through a series of enzymatic reactions catalyzed by enzymes like cinnamoyl-CoA ligase and cinnamoyl-CoA hydratase-dehydrogenase. nih.gov Understanding this pathway provides insight into the natural synthesis of the basic benzoic acid scaffold.

Cellular Response Mechanisms (In Vitro Studies)

In vitro studies on cellular models have provided crucial insights into the downstream effects of the enzymatic and biochemical interactions of these compounds, particularly concerning apoptosis and antimicrobial activity.

Apoptosis Induction in Cellular Models through Signaling Pathway Modulation

A significant cellular response to treatment with certain benzoic acid analogues is the induction of apoptosis, or programmed cell death. This is often a consequence of the modulation of specific signaling pathways.

The inhibition of HDACs by benzoic acid derivatives has been directly linked to the induction of apoptosis in cancer cells. nih.gov The process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies have shown that treatment of cancer cell lines with a dihydroxy benzoic acid derivative led to a dose-dependent increase in the expression of caspase-3, a key executioner caspase. nih.gov This activation of caspase-3 is a critical step in the apoptotic cascade triggered by HDAC inhibition. Furthermore, these compounds can cause cell cycle arrest, typically at the G1/S or G2/M phase, and increase the sub-G0-G1 cell population, which is indicative of apoptotic cells. nih.gov

Antimicrobial Mechanisms of Action

Benzoic acid and its derivatives are well-known for their antimicrobial properties against a broad spectrum of bacteria and fungi. nih.govresearchgate.nettaylorfrancis.com The mechanisms underlying this activity are multifaceted.

One proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of the undissociated acid allows it to pass through the cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular homeostasis and inhibits metabolic processes. researchgate.nettaylorfrancis.com Other reported mechanisms include the inhibition of specific enzymes essential for microbial survival and alterations in energy generation pathways. taylorfrancis.com

The antimicrobial efficacy can be influenced by the specific structure of the benzoic acid derivative, including the type and position of substituents on the benzene (B151609) ring. nih.gov For instance, studies on thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid showed specific antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as Candida species, with some compounds being effective against multidrug-resistant strains. nih.gov

| Compound/Derivative | Target Microorganism | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Benzoic Acid | Fungi, Yeasts, Bacteria | Changes in cell membrane, reduction of intracellular pH, enzyme inhibition. | taylorfrancis.com |

| Hydroxy and Methoxy Benzoic Acid Derivatives | Escherichia coli | Inhibition of growth and biofilm formation; activity depends on substituent type and position. | nih.gov |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | S. aureus, E. coli, P. aeruginosa, Candida spp. | Specific antimicrobial activity with MIC values ranging from 32 to 1024 µg/mL. | nih.gov |

Molecular Target Identification and Interaction Profiling

Identifying the specific molecular targets of this compound and its analogues is crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.

Based on the studies of its analogues, key molecular targets include:

Enzymes: As discussed, carbonic anhydrases and matrix metalloproteinases are significant targets for benzoic acid derivatives designed as inhibitors. nih.govnih.gov Acetylcholinesterase has also been identified as a target for hydroxybenzoic acids. nih.gov

Histone Deacetylases (HDACs): Certain benzoic acid derivatives directly bind to and inhibit HDACs, making this enzyme class a primary molecular target for their anticancer effects. nih.gov Molecular docking studies can help elucidate the binding mode and affinity of these compounds to the active site of HDACs. nih.gov

The interaction profile is largely determined by the compound's structure. For example, in the case of acetylcholinesterase inhibition by hydroxybenzoic acid isomers, the position of the hydroxyl group dictates whether the interaction is primarily through hydrophobic interactions or hydrogen bonds. nih.gov This highlights the importance of positional isomerism in determining the molecular interaction profile and subsequent biological activity.

Environmental Fate and Bioremediation Research of Benzoic Acid Derivatives

Environmental Occurrence and Distribution of Benzoic Acid Derivatives

While specific data on the environmental presence of 2-(3-Carboxyphenoxy)benzoic acid is not available, the behavior of related phenoxyalkanoic acid herbicides (PAAHs) and phenoxybenzoic acids offers significant insight. PAAHs are frequently detected in surface water and groundwater due to their high water solubility and weak absorption in soil, which makes them mobile in the environment. nih.govnih.gov A European study found PAAHs in groundwater at frequencies ranging from 3.7% to 13.4%. nih.gov Similarly, 3-Phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides, is noted for its widespread occurrence in water and soil. figshare.complos.org Its persistence is significant, with a reported half-life in soil ranging from 120 to 180 days, depending on environmental conditions. plos.org Given its structural similarity, this compound is likely to exhibit comparable mobility and persistence in soil and water systems. These compounds tend to be adsorbed to sediment, which can increase their half-life in the environment. plos.org

Degradation Pathways in Environmental Systems

The breakdown of complex organic molecules like this compound in the environment occurs through both chemical and biological processes. The diaryl ether structure, characterized by a chemically stable ether bond (R-O-R'), is generally recalcitrant. frtr.govnih.gov

Microbial and Enzymatic Biotransformation

Microbial action is the primary mechanism for the breakdown of aromatic compounds in the environment. nih.govmdpi.com While non-halogenated diaryl ethers are biodegradable under aerobic conditions, the process often requires specialized microorganisms. nih.gov The initial step in the aerobic degradation of many ether-containing compounds is the cleavage of the ether bond. This is often accomplished by monooxygenase or dioxygenase enzymes, which attack the carbon-oxygen bond. frtr.govnih.govmdpi.com

For compounds structurally similar to this compound, such as 3-Phenoxybenzoic acid (3-PBA), bacteria cleave the ether linkage to form intermediates like phenol (B47542) and protocatechuate. figshare.complos.org For example, a Bacillus sp. strain (DG-02) was found to degrade 3-PBA by first converting it to intermediates including phenol and 3,4-dihydroxy phenol before further breakdown. figshare.complos.org Similarly, the degradation of dibenzofurans and dibenzo-p-dioxins, which also contain ether linkages, proceeds via angular dioxygenation to produce hydroxylated diphenyl ethers that can be further metabolized. mdpi.com The degradation of this compound would likely follow a similar pathway, beginning with enzymatic cleavage of the ether bond to form 3-hydroxybenzoic acid and salicylic (B10762653) acid, which are then channeled into common bacterial metabolic pathways.

Biotechnological Approaches for Environmental Remediation

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. nih.govnih.gov This approach is considered a cost-effective and environmentally friendly strategy for cleaning up sites contaminated with persistent organic compounds. mdpi.com

Identification of Microorganisms for Aromatic Compound Breakdown

A critical step in developing bioremediation strategies is the isolation and identification of microbial strains capable of degrading the target pollutant. nih.gov Research has identified several bacterial species that can degrade phenoxybenzoic acids and other diaryl ethers. These microorganisms often utilize the target compound as their sole source of carbon and energy.

For instance, Pseudomonas pseudoalcaligenes POB310 can use 3-PBA as a growth substrate, initiating degradation with a specific dioxygenase enzyme. nih.gov Other identified strains include Bacillus sp. DG-02, which can degrade 95.6% of a 50 mg/L 3-PBA solution within 72 hours, and Stenotrophomonas sp. strain ZS-S-01, which is also effective against 3-PBA. nih.govresearchgate.net Fungi, such as Aspergillus niger, have also demonstrated the ability to completely degrade 100 mg/L of 3-PBA in under 24 hours. researchgate.net The isolation of such potent microbial strains is a promising avenue for the in-situ bioremediation of environments contaminated with diaryl ether compounds. figshare.com

| Microorganism | Type | Degradation Performance | Reference |

|---|---|---|---|

| Pseudomonas pseudoalcaligenes POB310 | Bacterium | Utilizes 3-PBA as a growth substrate. | nih.gov |

| Bacillus sp. DG-02 | Bacterium | Degraded 95.6% of 50 mg/L 3-PBA within 72 hours. | figshare.comnih.gov |

| Stenotrophomonas sp. ZS-S-01 | Bacterium | Degraded 250 mg/L of 3-PBA with 82.9% efficiency in 14 days. | nih.gov |

| Aspergillus niger | Fungus | Completely degraded 100 mg/L of 3-PBA within 22 hours. | researchgate.net |

Sustainable Disposal and Waste Reduction Strategies

Effective bioremediation strategies aim to mineralize pollutants, converting them into harmless products like carbon dioxide and water. nih.govmdpi.com Bioaugmentation, the process of introducing specific microbial strains to a contaminated site, has shown success in enhancing the degradation of pollutants in soil. figshare.com For example, inoculating soil with Bacillus sp. DG-02 significantly increased the degradation rate of 3-PBA and greatly reduced its half-life compared to non-inoculated soil. figshare.complos.org

The efficiency of these bioremediation techniques is influenced by environmental factors such as pH, temperature, and nutrient availability. mdpi.comnih.gov Optimizing these conditions is key to successful remediation. For Bacillus sp. DG-02, the optimal conditions for 3-PBA degradation were found to be a temperature of 30.9°C and a pH of 7.7. plos.orgnih.gov Furthermore, genetically modified microorganisms are being explored for their potential to eliminate a range of xenobiotic chemicals, offering a path toward more robust and efficient waste reduction strategies for persistent compounds. nih.gov

| Initial Concentration (mg/L) | Degradation Rate after 72h (%) | Reference |

|---|---|---|

| 25 | 100 | nih.gov |

| 50 | 100 | nih.gov |

| 100 | 100 | nih.gov |

| 200 | 91.7 | nih.gov |

| 300 | 78.1 | nih.gov |

| 400 | 70.0 | nih.gov |

| 500 | 50.5 | nih.gov |

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced Coordination Architectures

The field of coordination chemistry continues to explore the potential of ligands like 2-(3-Carboxyphenoxy)benzoic acid in the creation of novel coordination polymers and metal-organic frameworks (MOFs). The flexibility of the ether bridge and the variable coordination modes of the carboxylate groups allow for the construction of diverse and complex architectures.

Future research will likely focus on:

Controlling Dimensionality: Fine-tuning reaction conditions such as solvent systems, temperature, and pH to direct the self-assembly process towards desired dimensionalities, from one-dimensional (1D) chains to three-dimensional (3D) frameworks. unipd.it

Mixed-Ligand Systems: Incorporating ancillary ligands alongside this compound to introduce new functionalities and create heterometallic or heterofunctional materials with tailored properties.

Post-Synthetic Modification: Exploring the modification of synthesized coordination polymers to enhance their properties or introduce new active sites, further expanding their potential applications.

Table 1: Examples of Coordination Architectures with Dicarboxylate Ligands

| Metal Ion | Ligand System | Resulting Architecture | Potential Application |

| Copper(II) | Carboxylates and Pyrazole | 1D and 3D Coordination Polymers | Catalysis, Gas Storage |

| Lanthanides | Mixed Dicarboxylates | 2D and 3D Frameworks | Luminescence, Sensing |

| Zinc(II) | Flexible Dicarboxylates | Interpenetrated Networks | Gas Separation |

This table provides illustrative examples of coordination polymer design and is not exhaustive.

Exploration of Functional Materials Based on this compound

Building on the foundation of advanced coordination architectures, a significant area of future research lies in the development of functional materials derived from this compound. The inherent properties of the ligand, combined with the characteristics of the chosen metal centers, can lead to materials with a wide range of applications.

Emerging areas of exploration include:

Luminescent Materials: Investigating the use of lanthanide metals in coordination with this compound to create materials with unique photoluminescent properties for applications in sensing, bio-imaging, and lighting.

Magnetic Materials: Studying the magnetic coupling between metal centers bridged by the ligand to design molecular magnets with tunable magnetic behaviors.

Porous Materials: Developing robust, porous frameworks for applications in gas storage and separation, leveraging the structural flexibility to create selective uptake capabilities.

Deeper Elucidation of Mechanistic Biological Roles and Pathways

While initial research has suggested certain biological activities for derivatives and related compounds, a deeper understanding of the specific mechanistic roles of this compound is a key area for future investigation. smolecule.com Research into related benzoic acid derivatives has shown that they can interact with biological systems in various ways. For instance, some benzoic acid compounds are known to interact with estrogen receptors and influence signaling pathways like PI3K/AKT. mdpi.com

Future biological research should aim to:

Identify Molecular Targets: Pinpoint the specific enzymes, receptors, or other biomolecules that interact with this compound.

Elucidate Signaling Pathways: Determine the cellular signaling cascades that are modulated by the compound, which could explain its observed biological effects. For example, studies on similar structures involve pathways related to prostaglandin (B15479496) production. nih.gov

Metabolic Fate: Investigate the metabolism of this compound in biological systems to understand how it is processed and eliminated. Studies on the related 3-phenoxybenzoic acid show it is extensively metabolized and rapidly eliminated in rats, primarily through hydroxylation and sulfate (B86663) conjugation. nih.gov

Sustainable Chemistry and Environmental Engineering Innovations

The principles of green chemistry and the need for innovative environmental solutions provide new avenues for the application of this compound and its derivatives.

Future directions in this domain may include:

Green Synthesis Routes: Developing more environmentally friendly methods for the synthesis of the compound itself and its coordination polymers, potentially utilizing microwave-assisted synthesis or greener solvent systems. nih.gov

Catalysis for Environmental Remediation: Designing coordination polymers based on this compound that can act as catalysts for the degradation of environmental pollutants.

Adsorbents for Pollutant Removal: Creating robust and recyclable materials for the selective adsorption of heavy metals or organic pollutants from water.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(3-Carboxyphenoxy)benzoic acid, and what key reaction conditions influence product purity?

- Methodology : The synthesis typically involves Ullmann condensation for diaryl ether formation between halogenated benzoic acid derivatives, followed by oxidation of protecting groups using agents like potassium permanganate. Critical parameters include solvent polarity (e.g., dimethylformamide for solubility), temperature control (80–120°C), and catalyst selection (e.g., copper iodide). Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity. Reaction monitoring via TLC or HPLC is advised .

Q. How is X-ray crystallography with SHELX software utilized to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction data are processed using SHELXS/SHELXD for phase determination and SHELXL for refinement. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Application of TWINABS for twinned crystals and SHELXPRO for macromolecular interface adjustments.

- Validation of hydrogen-bonding networks using PLATON to confirm carboxyl group orientation .

Q. What analytical techniques are recommended for confirming the regioselectivity of carboxyl group introduction during synthesis?

- Methodology : 2D NMR spectroscopy (e.g., COSY, HSQC) identifies coupling patterns between aromatic protons and carboxyl groups. X-ray crystallography provides unambiguous confirmation of substitution patterns. Complementary techniques like IR spectroscopy (carboxyl C=O stretch at ~1700 cm⁻¹) and elemental analysis further validate regioselectivity .

Advanced Research Questions

Q. In multi-step syntheses, how can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be systematically addressed?

- Methodology :

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian) to compare with experimental data.

- Crystallographic refinement : Resolve ambiguities in functional group positioning via SHELXL’s SIMU and DELU restraints to model disorder .

Q. What experimental design considerations are critical for optimizing coupling efficiency in derivatives of this compound?

- Methodology : Employ response surface methodology (RSM) to model interactions between variables:

- Central composite design (CCD) to test temperature (80–140°C), catalyst concentration (5–15 mol%), and solvent dielectric constant.

- ANOVA analysis identifies significant factors; Pareto charts prioritize optimization parameters.

- Validation via in situ FTIR monitors reaction progress and intermediate stability .

Q. How can researchers mitigate crystallographic disorder observed in this compound structures during refinement?

- Methodology :

- Thermal parameter restraints : Apply RIGU and ISOR in SHELXL to model anisotropic displacement for disordered atoms.

- Twinning analysis : Use CELL_NOW and TWINABS to integrate data from twinned crystals.

- Occupancy refinement : Partition disorder components (e.g., carboxyl group rotamers) with PART instructions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.